molecular formula C13H25N3O3 B4560691 ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4560691
M. Wt: 271.36 g/mol
InChI Key: MTOKYGDEXKWWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring substituted with an isobutyl group, and a carbonyl group linked to an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-isobutylpiperazine, is synthesized through the reaction of piperazine with isobutyl bromide under basic conditions.

    Coupling with Ethyl Chloroformate: The 4-isobutylpiperazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.

    Amination: The ethyl ester intermediate is subsequently reacted with glycine or its derivatives to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present, such as converting the carbonyl group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Substitution Reactions: Products vary depending on the substituent introduced.

    Oxidation and Reduction: Products include alcohols, aldehydes, or ketones, depending on the specific reaction conditions.

Scientific Research Applications

ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(4-ETHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(4-PROPYLPIPERAZINO)CARBONYL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the isobutyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.

Properties

IUPAC Name

ethyl 2-[[4-(2-methylpropyl)piperazine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-4-19-12(17)9-14-13(18)16-7-5-15(6-8-16)10-11(2)3/h11H,4-10H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOKYGDEXKWWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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